Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate
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Overview
Description
Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclocondensation of pyrrole derivatives with thiophene derivatives. One common method involves the reaction of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . Another approach includes the cyclocondensation of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrrole derivatives.
Substitution: Functionalized thienopyrrole derivatives.
Scientific Research Applications
Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as glycogen phosphorylase and histone lysine demethylase . It may also interact with viral proteins, inhibiting their function and preventing viral replication . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can be compared with other thienopyrrole derivatives, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties and applications.
Thieno[3,2-b]pyrrole-5-carboxylate: Another thienopyrrole derivative with variations in the ring fusion and functional groups.
Dithieno[3,2-b2′,3′-d]pyrrole: A more complex derivative with additional thiophene rings, used in advanced material applications.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-9(11)7-3-6-4-10-5-8(6)13-7/h3,10H,2,4-5H2,1H3 |
InChI Key |
USSMORVMUFUQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CNC2 |
Origin of Product |
United States |
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